molecular formula C20H21FN6O B610772 Selitrectinib CAS No. 2097002-61-2

Selitrectinib

カタログ番号 B610772
CAS番号: 2097002-61-2
分子量: 380.4274
InChIキー: OEBIHOVSAMBXIB-SJKOYZFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selitrectinib, also known as LOXO-195 and BAY 2731954, is an orally bioavailable, selective tropomyosin-related-kinase (TRK) inhibitor with potential antineoplastic activity . It specifically targets and binds to TRK, including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3) . This prevents neurotrophin-TRK interaction and TRK activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .


Synthesis Analysis

Selitrectinib was designed to overcome resistance mediated by acquired kinase domain mutations . It was developed through structure modeling to overcome resistance mediated by acquired kinase domain mutations .


Chemical Reactions Analysis

Selitrectinib was markedly transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 . Following oral administration at 10 mg/kg, selitrectinib brain-to-plasma ratios were increased in Abcb1a/1b−/− (twofold) and Abcb1a/1b;Abcg2−/− (5.8-fold) compared with wild-type mice, but not in single Abcg2−/− mice .

科学的研究の応用

Oncology

Summary of Application

Selitrectinib is primarily utilized in oncology as an oral tropomyosin receptor kinase (TRK) inhibitor, targeting cancers positive for TRK fusions .

Methods of Application

It is administered orally, with dosage and treatment duration tailored based on the phase I/II clinical trials’ outcomes. The drug aims to overcome resistance mediated by acquired kinase domain mutations .

Results and Outcomes

Clinical trials have shown that Selitrectinib restricts brain and testis accumulation and is substantially affected by ABCB1 and ABCG2 transporters, as well as CYP3A activity . It has demonstrated efficacy in overcoming resistance to first-generation TRK inhibitors .

Neurology

Summary of Application

In neurology, Selitrectinib’s application extends to treating glioblastoma with NTRK gene fusions, offering a new avenue for therapy-resistant cases .

Methods of Application

The drug is used in conjunction with other therapies outlined by the National Comprehensive Cancer Network (NCCN) guidelines, focusing on cases with specific gene fusions .

Results and Outcomes

Studies have reported prolonged efficacy in cases of radiation-refractory glioblastoma, indicating its potential as a valuable treatment option .

Pharmacokinetics

Summary of Application

Selitrectinib’s pharmacokinetics are studied to understand its distribution, absorption, metabolism, and excretion processes .

Methods of Application

Research involves genetically modified mouse models and pharmacological inhibitors to investigate the roles of multidrug efflux transporters and drug-metabolizing enzymes .

Results and Outcomes

Findings suggest that the brain accumulation and oral availability of Selitrectinib are significantly restricted by certain transporters and can be altered by pharmacological inhibition .

Gene Therapy

Summary of Application

Selitrectinib is explored in gene therapy for its role in treating cancers with NTRK gene fusions, which are critical in oncogenic signaling pathways .

Methods of Application

The application involves targeting the ETV6-NTRK3 fusion found in specific cancer types, with the drug administered to counteract the oncogenic effects of these gene fusions .

Results and Outcomes

Clinical activity has been observed in tumors with acquired resistance mutations, showcasing the drug’s potential in gene therapy applications .

Clinical Trials

Summary of Application

Selitrectinib is extensively tested in clinical trials to determine its safety, efficacy, and optimal dosing for treating various cancers .

Methods of Application

The drug is part of interventional clinical trials, with non-randomized, sequential assignment, and open-label study designs .

Results and Outcomes

The trials aim to establish the recommended dose for further study and assess the objective response rate of NTRK-tumor treatments .

Molecular Biology

Summary of Application

In molecular biology, Selitrectinib is studied for its selective inhibition of TRK fusion proteins and resistant mutations .

Methods of Application

The approach includes structure modeling, enzyme assays, cell line assays, and animal studies to evaluate the drug’s activity against all NTRK resistance mutations .

Results and Outcomes

The research has shown Selitrectinib to be highly potent and selective, providing insights into the molecular characteristics that translate to its efficacy .

This analysis provides a detailed overview of Selitrectinib’s diverse applications across different scientific fields, highlighting its significance as a promising therapeutic agent in modern medicine.

Salivary Gland Carcinoma

Summary of Application

Selitrectinib has shown clinical activity in patients with Mammary Analogue Secretory Carcinoma (MASC) of the parotid gland, which often exhibits secondary resistance to first-generation TRK inhibitors .

Methods of Application

The treatment involves targeting the ETV6-NTRK3 fusion, which is a characteristic feature of MASC. This application is significant due to the rarity and aggressive nature of high-grade transformed MASC .

Results and Outcomes

Clinical reports indicate that Selitrectinib can be effective in overcoming resistance mutations, providing a potential therapeutic option for patients who have developed resistance to other treatments .

Pharmacological Optimization

Summary of Application

Selitrectinib’s pharmacokinetics are influenced by multidrug efflux transporters and drug-metabolizing enzymes, which are critical for optimizing its clinical application .

Methods of Application

Studies utilize genetically modified mouse models and pharmacological inhibitors to investigate the roles of ABCB1, ABCG2, and CYP3A in Selitrectinib’s pharmacokinetics .

Results and Outcomes

The research has provided insights that may help to enhance the oral availability and tissue distribution of Selitrectinib, potentially improving its therapeutic efficacy .

Clinical Trials for Histology-Agnostic Cancers

Summary of Application

Selitrectinib is being evaluated in clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions .

Methods of Application

The investigational drug is part of a safety study that also investigates how it is absorbed, processed in the human body, and the duration of cancer response to the drug .

Results and Outcomes

The ongoing trials aim to establish the safety profile of Selitrectinib and its effectiveness in treating various cancers with NTRK gene involvement .

Safety And Hazards

Selitrectinib brain accumulation and oral availability are substantially restricted by ABCB1 and ABCG2, and this can be reversed by pharmacological inhibition . Moreover, oral availability of Selitrectinib is limited by CYP3A activity . The safety data sheet suggests avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water and seek medical advice .

将来の方向性

Selitrectinib is currently in phase I/II clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions . It has been developed in parallel with clinical trials to prepare for the emergence of resistance to larotrectinib . Improving CNS permeability is a focus for further optimization .

特性

IUPAC Name

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIHOVSAMBXIB-SJKOYZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selitrectinib

CAS RN

2097002-61-2
Record name Selitrectinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selitrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SELITRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
S Xiang, X Lu - Acta Pharmaceutica Sinica B, 2023 - Elsevier
… The representative second-generation inhibitors selitrectinib and repotrectinib were … double mutations still confer resistance to selitrectinib and repotrectinib, and overcoming these …
Number of citations: 0 www.sciencedirect.com
W Li, RW Sparidans, MLF Martins, M El-Lari… - Molecular Cancer …, 2021 - AACR
… Oral administration of selitrectinib to mice using oral gavage directly into the stomach was adopted in this study since selitrectinib is recommended to be taken orally in patients. Mice …
Number of citations: 6 aacrjournals.org
ML Hemming, MJ Nathenson, JR Lin, S Mei… - JCO precision …, 2020 - ncbi.nlm.nih.gov
… underlying selitrectinib resistance, we … selitrectinib expressed lower levels of the TPM3-NTRK1 fusion transcript (Fig 2B). Using GSEA to explore pathways associated with selitrectinib …
Number of citations: 24 www.ncbi.nlm.nih.gov
V Florou, C Nevala-Plagemann, J Whisenant… - Journal of the National …, 2021 - jnccn.org
NTRK gene fusions are found in< 1% of all cancers but are uniformly present in mammary analog secretory carcinomas (MASC) of the salivary glands. Two selective histology-agnostic …
Number of citations: 17 jnccn.org
A Drilon, D Zhai, E Rogers, W Deng, X Chen… - Cancer research, 2021 - AACR
… Repotrectinib and selitrectinib were less affected by resistance mutations however repotrectinib was approximately 10-fold more potent than selitrectinib against SFM and compound …
Number of citations: 1 aacrjournals.org
XN Goh, MSF Seng, AHP Loh, A Gupta… - Journal of Oncology …, 2021 - journals.sagepub.com
… A phase I/II trial showed preliminary efficacy of selitrectinib in patients with acquired NTRK … commencement of selitrectinib, 15 this patient unfortunately failed to respond to selitrectinib. …
Number of citations: 7 journals.sagepub.com
RW Sparidans, W Li, AH Schinkel… - Journal of Chromatography …, 2019 - Elsevier
… Selitrectinib is a next generation tropomyosin receptor kinase … was therefore redesigned for selitrectinib. The assay used … Pharmacokinetics and tissue distribution of selitrectinib were …
Number of citations: 7 www.sciencedirect.com
MF Chen, SR Yang, J Shia, J Girshman… - JCO precision …, 2023 - ascopubs.org
… comparing repotrectinib with selitrectinib revealing that … mutation coverage provided by selitrectinib and repotrectinib. In … the use of repotrectinib after selitrectinib, as the TRK inhibitors …
Number of citations: 4 ascopubs.org
B Besse, C Baik, C Springfeld, A Hervieu… - Molecular Cancer …, 2021 - AACR
… In preclinical studies, repotrectinib was more potent than larotrectinib, entrectinib, and selitrectinib against wildtype TRK, SF and gatekeeper mutations. Early interim data from the Phase …
Number of citations: 3 aacrjournals.org
Z Li, L Bo, S Talukder, FF Ping, ZS Chen - Drugs of the Future, 2022 - access.portico.org
… third-generation ROS1/ALK inhibitors ceritinib, ensartinib, brigatinib, alectinib and lorlatinib along with the secondgeneration TRK inhibitor selitrectinib. However, these TKIs are still …
Number of citations: 2 access.portico.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。